

impact of diet and medication on urinary aMT6s levels

Author: BenchChem Technical Support Team. Date: December 2025



Technical Support Center: Urinary aMT6s Measurement

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urinary **6-sulfatoxymelatonin** (aMT6s) measurements.

Frequently Asked Questions (FAQs)

Q1: What is urinary aMT6s and why is it measured?

A1: Urinary **6-sulfatoxymelatonin** (aMT6s) is the primary metabolite of melatonin, a hormone that regulates the sleep-wake cycle.[1] Measuring aMT6s in urine is a non-invasive method to assess the body's total nocturnal melatonin production and circadian rhythm.[2][3] Its levels are highly correlated with plasma melatonin.[2][3]

Q2: What are the common methods for measuring urinary aMT6s?

A2: The most common methods for measuring urinary aMT6s are enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA).[4] Commercially available ELISA kits are widely used for this purpose.[1][5]

Q3: Why is it necessary to normalize urinary aMT6s levels to creatinine?



A3: Urine concentration can vary significantly depending on an individual's hydration status. To account for these variations in urine dilution, aMT6s levels are typically normalized to urinary creatinine concentration, a substance produced by the body at a relatively constant rate.[5][6] The results are often expressed as ng of aMT6s per mg of creatinine.[6]

Q4: What are the expected ranges for urinary aMT6s levels?

A4: Urinary aMT6s levels can vary based on age, with higher levels observed in early childhood that decline with age.[7][8] A meta-analysis has been conducted to provide reference estimates and intervals for different age groups.[7] It's important to establish baseline levels for your specific study population.

Troubleshooting Guide

Issue 1: Unexpectedly low or high aMT6s readings.

- Possible Cause 1: Dietary Influences. Certain foods can significantly alter aMT6s levels.
 - Solution: Review the participant's diet for the consumption of foods known to affect melatonin levels. Implement dietary restrictions for at least 48 hours before and during the urine collection period.
- Possible Cause 2: Medication Interference. Various medications can impact melatonin metabolism and, consequently, urinary aMT6s levels.
 - Solution: Carefully document all medications taken by the study participants. Consult the medication impact table below and consider if a washout period is feasible and safe for the participants.
- Possible Cause 3: Improper Sample Collection and Storage.
 - Solution: Ensure strict adherence to the urine collection protocol. Verify that samples were kept refrigerated during and after collection and were frozen at the appropriate temperature if not analyzed immediately. Long-term storage at -30°C has been shown to result in lower aMT6s levels compared to -80°C.[9]



- Possible Cause 4: Exposure to Light at Night. Exposure to light, especially blue light, during the night can suppress melatonin production.
 - Solution: Advise participants to minimize light exposure during the night of the urine collection. This includes avoiding bright screens from phones, tablets, and televisions.

Issue 2: High variability between duplicate samples in an ELISA assay.

- Possible Cause 1: Pipetting Errors. Inaccurate pipetting can lead to significant variability.
 - Solution: Ensure micropipettes are properly calibrated. Use fresh pipette tips for each sample and reagent.
- Possible Cause 2: Inadequate Mixing. Insufficient mixing of samples and reagents in the wells can result in inconsistent reactions.
 - Solution: Gently tap the plate after adding reagents to ensure thorough mixing, or use a plate shaker if the protocol allows.
- Possible Cause 3: Inconsistent Washing Steps. Residual unbound reagents can interfere with the results.
 - Solution: Ensure all wells are washed thoroughly and consistently according to the assay protocol.

Issue 3: Assay failure or out-of-range standard curve.

- Possible Cause 1: Expired or Improperly Stored Reagents.
 - Solution: Check the expiration dates of all kit components. Ensure that all reagents have been stored at the recommended temperatures.
- Possible Cause 2: Incorrect Incubation Times or Temperatures.
 - Solution: Strictly adhere to the incubation times and temperatures specified in the ELISA kit protocol.
- Possible Cause 3: Contamination of Reagents.



• Solution: Use sterile techniques when handling reagents to prevent cross-contamination.

Data Presentation: Impact of Diet and Medication on Urinary aMT6s Levels

Table 1: Impact of Dietary Factors on Urinary aMT6s Levels

Dietary Factor	Effect on Urinary aMT6s Levels	Quantitative Impact	Reference
Red Meat	Decrease	Adjusted mean concentrations across increasing quartiles of intake were 17.9, 17.0, 18.1, and 15.3 ng/mg creatinine.	[10]
Vegetables (general)	Increase	16% higher in the highest quartile of intake compared to the lowest.	[11]
Tomatoes	Increase	10-fold higher than the control group after 8 weeks of supplementation.	[4]
Walnuts	Increase	Significant increase in evening urinary aMT6s concentrations after an 8-week intervention.	[12]
Pineapple, Banana, Orange	Increase	Significant increases in urine aMT6s concentrations were observed after consumption.	



Table 2: Impact of Medications on Melatonin Metabolism and Urinary aMT6s Levels

Medication Class	Specific Examples	Effect on Melatonin/aMT6s Levels	Reference
Beta-Blockers	Propranolol, Atenolol	Decrease (known melatonin suppressant)	[13][14]
Selective Serotonin Reuptake Inhibitors (SSRIs)	Fluoxetine, Fluvoxamine	Increase in nocturnal aMT6s excretion	[9]
Nonsteroidal Anti- inflammatory Drugs (NSAIDs)	lbuprofen, Naproxen	May decrease melatonin levels	[13]
Benzodiazepines	Diazepam, Temazepam	May interact with melatonin metabolism	
Oral Contraceptives	Ethinylestradiol- containing	May inhibit melatonin metabolism, leading to higher levels	

Experimental Protocols

1. 24-Hour Urine Collection Protocol

This protocol is a general guideline and may need to be adapted based on specific study requirements.

Materials:

- Large, clean, opaque plastic container with a secure lid (a preservative may be required depending on the assay).[15]
- A smaller clean container for initial urine collection.



Cooler with ice packs or access to a refrigerator.

Procedure:

- Start of Collection: Upon waking, empty your bladder completely into the toilet. Do not collect this first urine sample. Record the exact time and date; this is the start time of the 24-hour collection.[15][16]
- Collection Period: For the next 24 hours, collect all urine in the smaller container and then carefully transfer it to the large collection container.[15][17]
- Storage: Keep the large collection container refrigerated or in a cooler with ice packs throughout the 24-hour period.[15][18]
- End of Collection: Exactly 24 hours after the start time, empty your bladder completely and add this final urine to the large container. This is the end of the collection.[15][16]
- Labeling and Transport: Securely fasten the lid of the collection container and label it with your name, date, and the start and end times of the collection. Transport the container to the laboratory as soon as possible, keeping it cool.[15]

Urinary aMT6s ELISA Protocol (General Guideline)

This is a generalized protocol based on a competitive immunoassay principle. Always refer to the specific instructions provided with your ELISA kit.[1][19]

Materials:

- aMT6s ELISA kit (containing microtiter plate, calibrators, controls, enzyme label, substrate, stop solution, wash buffer).
- Precision micropipettes and tips.
- Microplate reader capable of measuring absorbance at 450 nm.
- Distilled or deionized water.
- Plate shaker (optional).

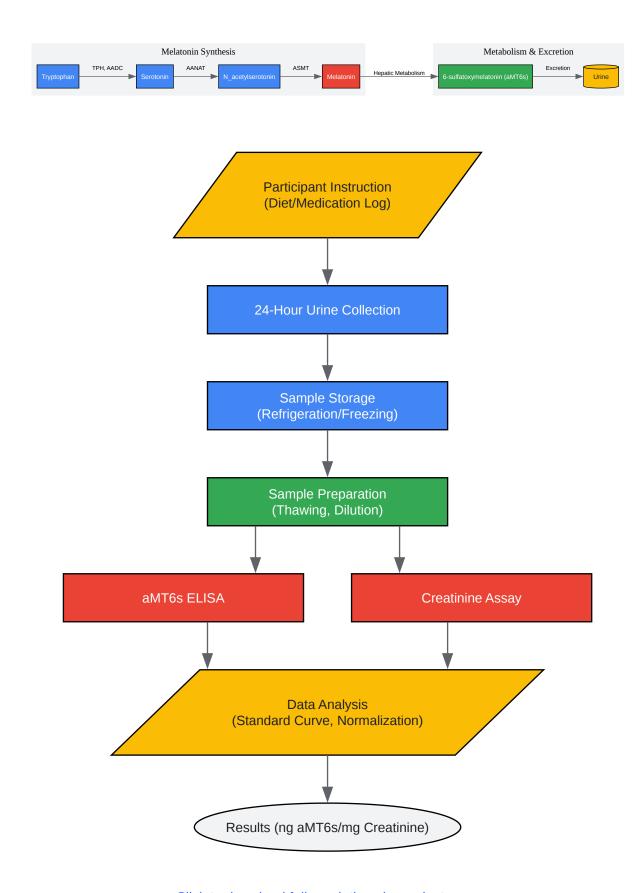


• Procedure:

- Reagent Preparation: Prepare all reagents, samples, and standards as directed in the kit manual. Allow all reagents to reach room temperature before use.
- Sample Dilution: Dilute urine samples according to the kit instructions (e.g., a 1:200 dilution with incubation buffer).[19]
- Assay Procedure: a. Add calibrators, controls, and diluted samples to the appropriate wells of the microtiter plate. b. Add the enzyme-conjugated aMT6s to each well. c. Incubate the plate for the specified time and temperature (e.g., 3 hours at room temperature). During this incubation, the aMT6s in the sample competes with the enzyme-conjugated aMT6s for binding to the antibody-coated wells. d. Wash the plate several times with the wash buffer to remove any unbound components. e. Add the substrate solution to each well. f. Incubate the plate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of aMT6s in the sample. g. Add the stop solution to each well to terminate the reaction.
- Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader.
 b. Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations. c. Determine the concentration of aMT6s in the samples by interpolating their absorbance values on the standard curve. d. Multiply the calculated concentration by the dilution factor to obtain the final aMT6s concentration in the original urine sample.
- Creatinine Normalization: Measure the creatinine concentration in the same urine samples and express the aMT6s results as a ratio to creatinine (e.g., ng/mg creatinine).

Visualizations





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. alpco.com [alpco.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dietary supplement of tomato can accelerate urinary aMT6s level and improve sleep quality in obese postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. URINARY 6-SULPHATOXYMELATONIN LEVELS AND RISK OF BREAST CANCER IN PREMENOPAUSAL WOMEN: THE ORDET COHORT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reference intervals for 6-sulfatoxymelatonin in urine: A meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Urinary 6-Sulphatoxymelatonin in Humans | Springer Nature Experiments [experiments.springernature.com]
- 10. Dietary correlates of urinary 6-sulfatoxymelatonin concentrations in the Nurses' Health Study cohorts1 PMC [pmc.ncbi.nlm.nih.gov]
- 11. Association of vegetable intake with urinary 6-sulfatoxymelatonin level PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Daily walnut consumption increases 6-sulfatoxymelatonin urinary levels and can improve sleep quality: a randomized crossover trial - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. Association of Urinary 6-Sulfatoxymelatonin (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Association of Urinary 6-Sulfatoxymelatonin (aMT6s) Levels and Objective and Subjective Sleep Measures in Older Men: The MrOS Sleep Study - PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. 24Urine | Douglass Hanly Moir Pathology [dhm.com.au]
- 16. caldwellmemorial.org [caldwellmemorial.org]
- 17. How to collect a 24 hour urine sample | CUH [cuh.nhs.uk]
- 18. testmenu.com [testmenu.com]
- 19. novolytix.ch [novolytix.ch]
- To cite this document: BenchChem. [impact of diet and medication on urinary aMT6s levels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220468#impact-of-diet-and-medication-on-urinary-amt6s-levels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com